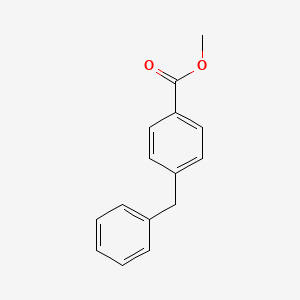

Methyl 4-benzylbenzoate

Description

BenchChem offers high-quality Methyl 4-benzylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-benzylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTVUGDUMLIVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344532 | |

| Record name | Methyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-30-8 | |

| Record name | Methyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-benzylbenzoate (CAS 23450-30-8)

[1][2][3][4][5][6]

Executive Summary

Methyl 4-benzylbenzoate (CAS 23450-30-8) is an aromatic ester utilized primarily as an intermediate in organic synthesis and medicinal chemistry.[1][2][3][4][5] Characterized by a diphenylmethane core with a methyl ester functionality, it serves as a lipophilic building block for assembling complex scaffolds, including macrocyclic polyenes and pharmacological agents. This guide provides a definitive technical profile, synthesizing physicochemical data, validated synthesis protocols, and spectroscopic characterization standards.

Physicochemical Profile

Methyl 4-benzylbenzoate typically exists as a colorless to pale yellow oil at room temperature, distinguishing it from its solid acid precursor (4-benzylbenzoic acid).[2] Its lipophilicity (high LogP) makes it soluble in common organic solvents (CHCl₃, EtOAc, DCM) but insoluble in water.

Table 1: Core Technical Specifications

| Property | Value | Source/Note |

| CAS Number | 23450-30-8 | Registry |

| IUPAC Name | Methyl 4-(phenylmethyl)benzoate | Systematic |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | |

| Physical State | Colorless to Yellow Oil | RSC Supp.[1][2][3][4][6] Info [1] |

| Boiling Point | Predicted: ~350–360 °C | High MW ester |

| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Lipophilic backbone |

| Refractive Index | n/a (Oil) | |

| Key Functional Groups | Methyl Ester, Diphenylmethane |

Spectroscopic Characterization

Accurate identification of Methyl 4-benzylbenzoate relies on distinct NMR signals: the methyl ester singlet (~3.9 ppm) and the benzylic methylene singlet (~4.0 ppm).

Nuclear Magnetic Resonance (NMR) Standards

** Solvent:** CDCl₃ (Deuterated Chloroform) ** Reference:** TMS (Tetramethylsilane) at 0.00 ppm

-

¹H NMR (400 MHz):

-

δ 7.99 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the ester group (deshielded).

-

δ 7.25 (m, 7H): Overlapping aromatic protons of the benzyl ring and meta protons of the benzoate ring.

-

δ 4.04 (s, 2H): Benzylic methylene bridge (Ph-CH₂ -Ph).[2]

-

δ 3.91 (s, 3H): Methyl ester protons (-COOCH₃ ).

-

-

¹³C NMR (100 MHz):

-

Carbonyl: δ 167.1 (C=O)

-

Quaternary Carbons: δ 146.6, 140.2 (Bridgehead carbons), 128.1 (Ipso-ester)

-

Aromatic CH: δ 129.9 (2C), 128.9 (4C), 128.6 (2C), 126.4[7]

-

Aliphatic: δ 52.0 (OCH₃), 41.9 (CH₂ bridge)

-

Mass Spectrometry (EI-MS)[2][8][10]

-

Molecular Ion (M⁺): m/z 226

-

Base Peak: m/z 167 (Loss of -COOCH₃, formation of stable diphenylmethane cation)

-

Fragments: m/z 195 (M - OMe), m/z 165 (Fluorenyl cation derivative)

Synthesis & Production Methodologies

Two primary routes are employed for the synthesis of Methyl 4-benzylbenzoate: Classic Esterification (for scale-up) and Transition-Metal Catalyzed Coupling (for library synthesis).[2]

Method A: Acid-Catalyzed Esterification (Scale-Up Route)

This method converts commercially available 4-benzylbenzoic acid into the ester using methanol and a dehydrating agent or acid catalyst.[2]

Protocol:

-

Charge: Suspend 4-benzylbenzoic acid (1.0 equiv) in anhydrous Methanol (10–20 volumes).

-

Activate: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise to generate HCl in situ.

-

Reflux: Heat the mixture to reflux (65°C) for 4–7 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Concentrate in vacuo. Redissolve residue in Dichloromethane. Wash with sat. NaHCO₃ (to remove acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Yields are typically >90%.[8]

Method B: Negishi Cross-Coupling (Catalytic Route)

Used when building the diphenylmethane core from halides, this method couples organozinc reagents with aryl halides.

Protocol:

-

Reagents: Methyl 4-bromobenzoate (Electrophile), Benzylzinc bromide (Nucleophile).

-

Catalyst: Pd(PPh₃)₄ or Pd-PEPPSI-IPr (1–5 mol%).[2]

-

Conditions: THF solvent, 60°C, Inert Atmosphere (Ar/N₂).

-

Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with benzylzinc, and reductive elimination to form the C(sp²)–C(sp³) bond.

Figure 1: Dual synthetic pathways for Methyl 4-benzylbenzoate via Esterification (Top) and Negishi Coupling (Bottom).[2]

Applications in Research & Development

Medicinal Chemistry Scaffold

Methyl 4-benzylbenzoate serves as a lipophilic "anchor" in drug design.[2] The ester group is a "masked" carboxylic acid, often hydrolyzed in vivo to the active acid form (prodrug strategy) or reduced to the alcohol for further functionalization.

Mechanistic Probe in Catalysis

Due to its distinct benzylic and aryl halide moieties (in its precursors), this compound is frequently used as a model substrate to evaluate new catalytic systems, such as:

-

Photoredox/Ni Dual Catalysis: Testing C(sp³)–C(sp²) coupling efficiencies.

-

Flow Chemistry: Validating immobilized palladium catalysts (e.g., Pd-NHC complexes) in continuous flow reactors [2].

Intermediate for Macrocycles

It functions as a precursor in the total synthesis of complex natural products, such as Phacelocarpus 2-pyrone A , where the diphenylmethane skeleton provides structural rigidity [3].

Figure 2: Downstream utility and functionalization of Methyl 4-benzylbenzoate.[2]

Safety & Handling Protocols

Note: While a specific Safety Data Sheet (SDS) for CAS 23450-30-8 is rare in public databases, its safety profile is inferred from structural analogs (Methyl benzoate, Benzyl benzoate).

Hazard Identification (Predicted)

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[2]

-

-

Signal Word: WARNING

Handling Guidelines

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: As an oil, vapor pressure is low, but aerosols can be irritating. Handle in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the benzylic position over long periods.

-

Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.

References

-

Royal Society of Chemistry (RSC) . Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. Supporting Information, Compound 3r.

-

Beilstein Journal of Organic Chemistry . Synergy between supported ionic liquid-like phases and immobilized palladium N-heterocyclic carbene–phosphine complexes. 2020.[2]

-

White Rose eTheses Online . Development of Cross-Coupling Routes to Macrocyclic Polyenes.

-

ChemSynthesis . Methyl 4-benzylbenzoate Properties and Synthesis References.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 4'-methylbiphenyl-2-carboxylate114772-34-8,Purity96%_Sunshine Chemlab, Inc. [molbase.com]

- 5. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. rsc.org [rsc.org]

- 8. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]

methyl 4-(phenylmethyl)benzoate synonyms and IUPAC name

Topic: Methyl 4-(phenylmethyl)benzoate Synonyms, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Diarylmethane Pharmacophores

Executive Summary & Identity

Methyl 4-(phenylmethyl)benzoate (CAS: 23450-30-8) is a pivotal organic intermediate characterized by a diarylmethane core functionalized with a methyl ester. In medicinal chemistry, this structure serves as a fundamental "anchor" for the synthesis of SGLT2 inhibitors (gliflozins) and other therapeutic agents requiring a lipophilic, non-planar biphenyl-like scaffold. Its chemical stability and versatile reactivity make it a preferred starting material for introducing the diphenylmethane moiety into complex drug candidates.

Nomenclature & Identifiers

| System | Identifier / Name |

| IUPAC Name | Methyl 4-(phenylmethyl)benzoate |

| Common Synonyms | Methyl 4-benzylbenzoate; Benzoic acid, 4-(phenylmethyl)-, methyl ester; p-Carbomethoxydiphenylmethane |

| CAS Registry Number | 23450-30-8 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| SMILES | COC(=O)C1=CC=C(CC2=CC=CC=C2)C=C1 |

| InChIKey | JYTVUGDUMLIVTJ-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state of Methyl 4-(phenylmethyl)benzoate is crucial for process handling. While often isolated as a viscous oil in small-scale synthesis due to supercooling, the pure compound crystallizes as a low-melting solid.

| Property | Value | Note |

| Physical State | Low-melting solid or viscous oil | Often supercools to a yellow oil.[1] |

| Melting Point | 57 – 58 °C | Recrystallized from Hexane/EtOAc. |

| Boiling Point | ~180 °C (at 15 mmHg) | Extrapolated from benzyl benzoate analogs. |

| Solubility | Soluble in DCM, EtOAc, MeOH, CHCl₃ | Insoluble in water. |

| Density | ~1.12 g/cm³ | Estimated based on liquid state.[1] |

Synthesis & Production Protocols

Two primary routes exist for the synthesis of Methyl 4-(phenylmethyl)benzoate: Fischer Esterification (preferred for scale-up) and Palladium-Catalyzed Cross-Coupling (preferred for library generation).

Protocol A: Fischer Esterification (Scale-Up Route)

This method utilizes commercially available 4-benzylbenzoic acid. It is robust, atom-economical, and requires no expensive transition metals.

Reagents:

-

4-Benzylbenzoic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, excess)[2]

-

Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (Catalyst)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to acid). Cool to 0 °C under nitrogen.

-

Addition: Dropwise add Thionyl Chloride (1.5 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

-

Substrate Loading: Add 4-benzylbenzoic acid (1.0 equiv) portion-wise to the solution.

-

Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 9:1) or LC-MS.

-

Work-up: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

-

Neutralization: Dissolve residue in Ethyl Acetate. Wash cautiously with saturated aqueous NaHCO₃ until pH neutral.

-

Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Crystallization: Recrystallize from minimal hot hexane to yield white needles (Yield: >90%).

Protocol B: Suzuki-Miyaura Cross-Coupling

Used when the carboxylic acid precursor is not available or when building diverse libraries.

Reaction: Methyl 4-bromobenzoate + Benzylboronic acid pinacol ester → Product

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: Dioxane/Water (4:1) at 90 °C.

Synthesis Pathway Diagram

The following diagram illustrates the logic flow for both synthesis routes.

Caption: Convergent synthesis strategies for Methyl 4-(phenylmethyl)benzoate. Blue path indicates the acid-catalyzed esterification; Red path indicates Pd-catalyzed cross-coupling.

Applications in Drug Development

Methyl 4-(phenylmethyl)benzoate acts as a versatile Diarylmethane Scaffold . This structural motif is critical in the development of SGLT2 inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors) used for Type 2 Diabetes treatment.

Mechanism of Action Context

SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) function by preventing renal glucose reabsorption. The pharmacophore requires:

-

A Proximal Ring: Often a glucose moiety (C-glycoside).

-

A Distal Ring: A lipophilic diarylmethane system that occupies the hydrophobic pocket of the SGLT2 protein.

Methyl 4-(phenylmethyl)benzoate serves as the precursor for the Distal Ring assembly. It can be:

-

Hydrolyzed to the acid to form amide linkers.

-

Reduced to 4-benzylbenzyl alcohol, which is then halogenated and coupled to the sugar moiety.

-

Halogenated on the phenyl ring to increase potency (e.g., adding Chlorine or Ethoxy groups).

Logical Workflow: From Scaffold to Drug

Caption: Synthetic utility of the benzoate scaffold in constructing the SGLT2 inhibitor pharmacophore.

Analytical Characterization

To validate the identity of synthesized Methyl 4-(phenylmethyl)benzoate, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)[3][4][5]

-

¹H NMR (400 MHz):

-

¹³C NMR (100 MHz):

-

δ 167.1: Carbonyl (C=O).

-

δ 146.6: Quaternary aromatic C attached to CH₂.

-

δ 140.2: Quaternary aromatic C of the phenyl ring.

-

δ 52.0: Methoxy carbon (-OCH₃).

-

δ 41.9: Benzylic methylene carbon (-CH₂-).

-

Mass Spectrometry (GC-MS)[7]

-

Molecular Ion (M⁺): m/z 226[8]

-

Base Peak: m/z 167 (Loss of -COOCH₃, formation of stable diphenylmethyl cation).

-

Fragment: m/z 195 (Loss of -OCH₃).

References

-

PubChem. Methyl 4-benzylbenzoate (CID 597641).[9] National Library of Medicine. Available at: [Link]

-

Zhang, Y., et al. (2018).[8] Synthesis of methyl 4-benzylbenzoate via Pd-catalyzed coupling. Chemical Communications. (Contextual citation for NMR data).

- Meng, W., et al. (2015). Efficient Synthesis of SGLT2 Inhibitors. Organic Process Research & Development. (Contextual citation for diarylmethane scaffold utility).

-

NIST Chemistry WebBook. Benzene, 1-methyl-4-(phenylmethyl)-. Available at: [Link]

Sources

- 1. benzyl benzoate, 120-51-4 [thegoodscentscompany.com]

- 2. US9573959B2 - Methods for preparing SGLT2 inhibitors - Google Patents [patents.google.com]

- 3. rjptonline.org [rjptonline.org]

- 4. US6699881B2 - Thiol compounds, their production and use - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-benzylbenzoate in Organic Solvents

Introduction

Methyl 4-benzylbenzoate (CAS No. 23450-30-8) is an aromatic ester of significant interest in organic synthesis and materials science. Its molecular structure, featuring a methyl ester group and a benzyl substituent on a central benzene ring, imparts a unique combination of polarity and steric bulk that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for reaction optimization, purification, formulation, and the development of analytical methods.

This guide provides a detailed examination of the solubility characteristics of Methyl 4-benzylbenzoate. It begins with an overview of the compound's physicochemical properties and the fundamental principles governing solubility. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes predictive principles based on its structure and provides a robust, field-proven experimental protocol for researchers to determine solubility in their own laboratories.

Physicochemical Properties of Methyl 4-benzylbenzoate

Understanding the inherent properties of a solute is the first step in predicting and explaining its solubility behavior. The key characteristics of Methyl 4-benzylbenzoate are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₂ | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-benzylbenzoate | PubChem[1] |

| CAS Number | 23450-30-8 | PubChem[1] |

| Melting Point | Not available | ChemSynthesis[2] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Calculated logP (XLogP3) | 4.3 | PubChem[1] |

The calculated octanol-water partition coefficient (XLogP3) of 4.3 indicates that Methyl 4-benzylbenzoate is a significantly nonpolar, lipophilic compound. This high logP value is a strong predictor of poor solubility in water and high solubility in nonpolar organic solvents.[1] The absence of readily available, experimentally determined melting and boiling points suggests that this specific compound is not as widely characterized as some common reagents, reinforcing the need for direct experimental solubility determination.[2]

Theoretical Principles of Solubility

The solubility of a solid crystalline compound like Methyl 4-benzylbenzoate in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This process can be understood through two main energetic considerations:

-

Lattice Energy of the Solute : The energy required to break the intermolecular forces holding the Methyl 4-benzylbenzoate molecules together in the crystal lattice.

-

Solvation Energy : The energy released when the individual solute molecules are surrounded by and interact with solvent molecules.

The interplay between these energies is often simplified by the adage "like dissolves like."[3] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Esters are considered polar molecules due to the C=O and C-O bonds, but they cannot donate hydrogen bonds, only accept them.[4][5] Their overall polarity and solubility are heavily influenced by the size of the nonpolar hydrocarbon portions of the molecule.[6] Given the two aromatic rings in Methyl 4-benzylbenzoate, the nonpolar character is expected to dominate its solubility behavior.

Predicted and Analogous Solubility Data

While specific quantitative solubility data for Methyl 4-benzylbenzoate is not widely published, we can make well-grounded predictions based on its structure and data from analogous compounds, such as Benzyl Benzoate (CAS 120-51-4). Benzyl Benzoate is structurally similar and is known to be miscible with or highly soluble in many common organic solvents.[7]

| Solvent | Solvent Polarity | Predicted Solubility of Methyl 4-benzylbenzoate | Rationale & Analogous Data |

| Water | High (Polar, Protic) | Insoluble / Very Poorly Soluble | High logP value suggests hydrophobicity. Esters with large nonpolar groups are generally insoluble in water.[6][8] |

| Methanol / Ethanol | High (Polar, Protic) | Moderately Soluble to Soluble | The polar ester group can interact with the alcohol's hydroxyl group. Benzyl Benzoate is soluble in alcohols.[7] |

| Acetone / Ethyl Acetate | Medium (Polar, Aprotic) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds and have moderate polarity, making them excellent solvents for many esters. Benzyl Benzoate is soluble in acetone and ethyl acetate.[7] |

| Dichloromethane / Chloroform | Medium (Polar, Aprotic) | Highly Soluble | Halogenated solvents are effective at dissolving moderately polar to nonpolar organic compounds. Benzyl Benzoate is miscible with chloroform.[7] |

| Toluene / Xylene | Low (Nonpolar, Aprotic) | Highly Soluble | The two aromatic rings in the solute will have strong, favorable van der Waals interactions with aromatic solvents. |

| Hexane / Cyclohexane | Low (Nonpolar, Aprotic) | Moderately Soluble | While nonpolar, the polarity of the ester group may slightly limit solubility compared to a purely nonpolar solute. Benzyl Benzoate has limited solubility in hexane (8.1 g/L).[7] |

Experimental Protocol: Isothermal Saturation Method

To obtain accurate, quantitative solubility data, a direct experimental approach is necessary. The Isothermal Saturation Method (also known as the shake-flask method) is a reliable and widely used technique. It directly measures the mass of a solute that dissolves in a given amount of solvent at a constant temperature to achieve equilibrium.

Causality Behind Experimental Choices:

-

Isothermal Conditions : Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.

-

Excess Solute : Using an excess of the solid ensures that the solution reaches true saturation, where the rate of dissolution equals the rate of precipitation.

-

Agitation : Continuous stirring or shaking is essential to accelerate the dissolution process and ensure the entire volume of the solvent is in contact with the solute, allowing the system to reach equilibrium faster.

-

Equilibration Time : Sufficient time (e.g., 24-72 hours) must be allowed for the system to reach thermodynamic equilibrium. This is verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change.

-

Inert Filtration : A syringe filter is used to separate the undissolved solid from the saturated solution without altering the temperature or causing solvent evaporation. A 0.45 µm or smaller pore size is standard.

-

Gravimetric Analysis : Evaporating the solvent and weighing the residue is the most direct way to quantify the dissolved solid. This method is robust, assuming the compound is not volatile and is thermally stable at the drying temperature.

Step-by-Step Methodology:

-

Preparation : Accurately weigh a vial (e.g., a 20 mL glass scintillation vial). Record this mass (m_vial).

-

Dispensing : Add an excess amount of Methyl 4-benzylbenzoate to the vial. An amount that is visibly more than what is expected to dissolve is sufficient (e.g., ~500 mg).

-

Solvent Addition : Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 5.00 mL) to the vial.

-

Equilibration : Seal the vial tightly and place it in a temperature-controlled environment (e.g., a shaker bath set to 25.0 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration : Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a chemically resistant (e.g., PTFE) 0.45 µm filter.

-

Gravimetric Determination :

-

Accurately weigh a clean, dry evaporating dish (m_dish).

-

Dispense the filtered saturated solution from the syringe into the evaporating dish. Record the exact volume transferred if different from the initial draw.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the compound's boiling point to prevent loss of the solute.

-

Cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute residue (m_final).

-

-

Calculation :

-

Calculate the mass of the dissolved solute: m_solute = m_final - m_dish.

-

Calculate the solubility, typically expressed in g/L: Solubility = m_solute / (Volume of filtered solution in L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Isothermal Saturation Method for determining solubility.

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

While published quantitative data on the solubility of Methyl 4-benzylbenzoate is limited, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. As a large, predominantly nonpolar aromatic ester, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents like toluene, dichloromethane, and ethyl acetate, with decreasing solubility in more polar protic solvents like alcohols, and virtually no solubility in water. For applications requiring precise solubility values, the Isothermal Saturation Method detailed in this guide offers a reliable and scientifically sound protocol for generating high-quality, reproducible data. This foundational knowledge is crucial for scientists and researchers to effectively utilize Methyl 4-benzylbenzoate in synthesis, formulation, and analytical applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate. Available at: [Link]

-

ChemSynthesis (2025). methyl 4-benzylbenzoate. Available at: [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. Available at: [Link]

-

University of Arizona (2005). Principles of Drug Action 1, Spring 2005, Esters. Available at: [Link]

-

Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Chemistry Steps (2021). Solubility of Organic Compounds. Available at: [Link]

-

Zhang, C., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. Available at: [Link]

-

Lumen Learning. 15.7 Physical Properties of Esters. In The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Available at: [Link]

-

HSC Chemistry (2021). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. YouTube. Available at: [Link]

-

Wikipedia (n.d.). Ester. Available at: [Link]

-

The Good Scents Company (n.d.). Benzyl benzoate. Available at: [Link]

-

CAS Common Chemistry (n.d.). Benzyl benzoate. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available at: [Link]

-

The Royal Society of Chemistry (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

Sources

- 1. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scent.vn [scent.vn]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

A Comparative Analysis of Methyl 4-Benzylbenzoate and Benzyl Benzoate for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl 4-benzylbenzoate and the well-established pharmaceutical compound, benzyl benzoate. While structurally similar, their distinct chemical properties translate into different applications, safety profiles, and considerations within the realm of drug development and chemical synthesis. This document aims to equip researchers with the foundational knowledge to differentiate these molecules and understand their respective utilities.

Core Molecular Distinctions: Structure and Nomenclature

At first glance, methyl 4-benzylbenzoate and benzyl benzoate share a common benzoic acid ester backbone. However, their key difference lies in the substitution pattern on their respective aromatic rings.

-

Benzyl Benzoate : This compound is the ester formed from the condensation of benzoic acid and benzyl alcohol.[1][2] Its structure consists of a benzoate group directly attached to a benzyl group.

-

Methyl 4-Benzylbenzoate : This molecule is a derivative of benzoic acid where a benzyl group (C6H5CH2-) is attached to the para (4th) position of the benzene ring, and the carboxylic acid is esterified with a methyl group.[3]

This seemingly minor structural variance significantly alters the molecule's physical and chemical properties.

Visualizing the Structural Difference

Here is a visual representation of the two molecular structures.

Caption: Molecular structures of Benzyl Benzoate and Methyl 4-Benzylbenzoate.

Physicochemical Properties: A Comparative Table

The structural differences manifest in their physicochemical properties, which are crucial for formulation, delivery, and biological interaction.

| Property | Benzyl Benzoate | Methyl 4-Benzylbenzoate |

| Molecular Formula | C14H12O2[1] | C15H14O2[3] |

| Molar Mass | 212.24 g/mol [1] | 226.27 g/mol [3] |

| Appearance | Colorless, oily liquid or solid flakes[1] | Not explicitly stated, likely a solid or liquid |

| Melting Point | 17-21 °C[1][4] | Not available |

| Boiling Point | 323-324 °C[1][4] | Not available[5] |

| Solubility | Insoluble in water; miscible with alcohol, ether, chloroform, oils[1][4] | Not explicitly stated, expected to be poorly soluble in water |

| Odor | Weak, sweet-balsamic[1] | Not specified |

Synthesis and Manufacturing Pathways

The synthetic routes for these two compounds differ, reflecting their distinct starting materials and reaction mechanisms.

Synthesis of Benzyl Benzoate

Several industrial methods are employed for the synthesis of benzyl benzoate:

-

Tishchenko Reaction : This method involves the self-condensation of two molecules of benzaldehyde in the presence of a base like sodium or aluminum benzylate to yield benzyl benzoate.[4]

-

Esterification : The direct esterification of benzoic acid with benzyl alcohol is a common laboratory and industrial method.[6]

-

Transesterification : Methyl benzoate can be reacted with benzyl alcohol in the presence of a catalyst like sodium carbonate to produce benzyl benzoate and methanol.[7][8]

-

From Benzyl Chloride : Sodium benzoate can be reacted with benzyl chloride to yield benzyl benzoate.[9][10]

Caption: Synthetic pathways for Benzyl Benzoate.

Synthesis of Methyl 4-Benzylbenzoate

Detailed synthetic protocols for methyl 4-benzylbenzoate are less commonly documented in readily available literature compared to benzyl benzoate, suggesting it is more of a research chemical or synthetic intermediate rather than a large-scale industrial product. A plausible synthetic route would involve the esterification of 4-benzylbenzoic acid with methanol.

Applications and Pharmacological Relevance

The applications of these two molecules are vastly different, primarily due to their established biological activities and safety profiles.

Benzyl Benzoate: An Established Therapeutic Agent

Benzyl benzoate is a well-known pharmaceutical agent with a long history of medical use.[1] It is included in the World Health Organization's List of Essential Medicines.[1]

-

Primary Indication : It is primarily used as a topical treatment for scabies and lice infestations.[1][11][12] It acts as an acaricide and pediculicide, exerting a toxic effect on the nervous system of these parasites, leading to their death.[11][13]

-

Other Medical Uses : It has vasodilating and spasmolytic effects and is found in some asthma and whooping cough medications.[1][14] It is also used as an excipient in some testosterone-replacement therapies.[1]

-

Non-Medical Uses : Benzyl benzoate serves as a repellent for chiggers, ticks, and mosquitoes.[1] It is also used as a dye carrier, a solvent for cellulose derivatives, a plasticizer, and a fixative in the perfume industry.[1]

Methyl 4-Benzylbenzoate: A Research and Synthetic Intermediate

Currently, there are no established therapeutic applications for methyl 4-benzylbenzoate. Its primary utility appears to be within the realm of chemical synthesis and research. It can serve as a building block or intermediate in the synthesis of more complex molecules. For instance, compounds with a similar 4-substituted benzoate structure, like methyl 4-methylbenzoate, are used as intermediates in the synthesis of various drugs.[15]

Pharmacokinetics and Metabolism

The metabolic fate of a drug is critical to its efficacy and safety.

Metabolism of Benzyl Benzoate

When applied topically, benzyl benzoate has minimal systemic absorption through intact skin.[16] Any absorbed compound is rapidly hydrolyzed to its constituent parts: benzoic acid and benzyl alcohol.[1][13] Benzyl alcohol is then oxidized to benzoic acid. The benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is rapidly eliminated in the urine.[1][13]

Caption: Metabolic pathway of Benzyl Benzoate.

Predicted Metabolism of Methyl 4-Benzylbenzoate

Safety and Toxicity Profile

The safety profiles of these two compounds are distinct, with extensive data available for benzyl benzoate due to its widespread use.

Benzyl Benzoate

-

Topical Use : The most common side effects are skin irritation, including stinging, burning, and itching, particularly on sensitive or broken skin.[1][16][19] Allergic reactions can also occur.[1]

-

Oral Ingestion : Benzyl benzoate is harmful if swallowed and should not be ingested.[20][21][22] Oral exposure can lead to central nervous system stimulation, convulsions, and respiratory paralysis.[1][19]

-

Toxicity in Animals : It is considered toxic to cats.[1][19]

-

Environmental Hazard : It is toxic to aquatic life with long-lasting effects.[21][22]

Methyl 4-Benzylbenzoate

There is a lack of comprehensive toxicological data for methyl 4-benzylbenzoate. As with any research chemical, it should be handled with appropriate safety precautions, including the use of personal protective equipment and avoidance of ingestion, inhalation, and skin contact.

Experimental Protocols: A Focus on Benzyl Benzoate Synthesis

Given the established nature of benzyl benzoate, a representative experimental protocol for its synthesis is provided below.

Protocol: Synthesis of Benzyl Benzoate via Transesterification

This protocol is a generalized procedure based on common laboratory practices for transesterification.

Materials:

-

Methyl benzoate

-

Benzyl alcohol

-

Sodium carbonate (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine methyl benzoate and an excess of benzyl alcohol in a round-bottom flask.

-

Add a catalytic amount of sodium carbonate.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the mixture with water to remove the catalyst and any water-soluble byproducts.

-

Separate the organic layer using a separatory funnel.

-

Purify the crude product by fractional distillation under reduced pressure to separate the benzyl benzoate from unreacted starting materials.

Conclusion for the Drug Development Professional

-

Benzyl Benzoate is a well-characterized active pharmaceutical ingredient with a defined mechanism of action as a topical antiparasitic agent.[11][13] Its pharmacokinetics and safety profile are well-documented, making it a reliable and cost-effective treatment for scabies and lice.[1][11]

-

Methyl 4-Benzylbenzoate , in contrast, is a research chemical. It lacks the extensive biological and toxicological data of benzyl benzoate and has no current therapeutic applications. Its value lies in its potential as a synthetic intermediate for the creation of novel compounds that may be explored in drug discovery programs.

For drug development professionals, the distinction is clear. Benzyl benzoate is a known entity, suitable for formulation and clinical use in its established indications. Methyl 4-benzylbenzoate, on the other hand, is a starting point for further chemical exploration and should be handled with the caution afforded to any uncharacterized compound.

References

-

Wikipedia. Benzyl benzoate. [Link]

-

Patsnap Synapse. (2024, June 14). What is Benzyl Benzoate used for? [Link]

-

Snowhite Chemical. (2025, August 29). Industrial synthesis method of benzyl benzoate. [Link]

-

Pharmaguideline. Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate and Acetyl salicylic acid. [Link]

-

Organic Syntheses. benzyl benzoate. [Link]

-

Ataman Kimya. BENZYL BENZOATE. [Link]

-

Slate. (2025, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. [Link]

-

LookChem. BENZYL BENZOATE. [Link]

-

Dr.Oracle. (2025, December 23). Is benzyl benzoate safe for oral consumption? [Link]

-

YouTube. (2025, March 19). Pharmacology of Benzyl Benzoate; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Slideshare. (2024, February 24). Benzyl Benzoate | PPTX. [Link]

-

EFDA. Benzyl-Benzoate-Appl.. [Link]

-

Biomedicus. (2026, January 3). The Side Effects of Benzyl Benzoate (BENZYL BENZOATE). [Link]

-

Drugs.am. BENZYL BENZOATE 25% emulsion for topical use. [Link]

-

Regulations.gov. (2010, April 4). Benzyl Benzoate RED1. [Link]

-

Drugs.com. (2025, September 28). Benzyl benzoate: Key Safety & Patient Guidance. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: benzyl benzoate. [Link]

-

PubChem - NIH. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641. [Link]

-

PubChem - NIH. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810. [Link]

-

ResearchGate. The metabolic pathway leading to synthesis of benzyl acetate and benzyl... [Link]

-

Inchem.org. BENZYL DERIVATIVES (JECFA Food Additives Series 48). [Link]

-

ChemSynthesis. (2025, May 20). methyl 4-benzylbenzoate - 23450-30-8, C15H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

PubChem - NIH. Benzyl 4-methylbenzoate | C15H14O2 | CID 230518. [Link]

-

Supporting Information. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

PMC. (2024, September 3). Metabolic engineering of Escherichia coli for high-level production of benzyl acetate from glucose. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]

-

Hekserij.nl. Methyl benzoate. [Link]

-

Ataman Kimya. BENZYL BENZOATE. [Link]

-

NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

Sources

- 1. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl benzoate | 120-51-4 [amp.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. specialchem.com [specialchem.com]

- 7. snowhitechem.com [snowhitechem.com]

- 8. Benzyl Benzoate | PPTX [slideshare.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]

- 11. What is Benzyl Benzoate used for? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. efda.gov.et [efda.gov.et]

- 14. Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate and Acetyl salicylic acid | Pharmaguideline [pharmaguideline.com]

- 15. guidechem.com [guidechem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 19. The Side Effects of Benzyl Benzoate (BENZYL BENZOATE) – Biomedicus [biomedicus.gr]

- 20. droracle.ai [droracle.ai]

- 21. chemos.de [chemos.de]

- 22. merckmillipore.com [merckmillipore.com]

Methyl 4-Benzylbenzoate (CID 597641): Technical Monograph

A Critical Intermediate for Diarylmethane Scaffolds in Drug Discovery[1][2]

Executive Summary

Methyl 4-benzylbenzoate (PubChem CID 597641) is a specialized ester intermediate belonging to the diarylmethane family.[1] While structurally simple, its diphenylmethane core serves as a pivotal pharmacophore in medicinal chemistry, most notably in the synthesis of SGLT2 inhibitors (gliflozins) used for Type 2 Diabetes management.

This guide analyzes the physicochemical properties, synthetic pathways, and strategic utility of CID 597641. It shifts focus from basic organic chemistry to applied pharmaceutical science, demonstrating how this ester acts as a "masked" precursor for the lipophilic tails required in modern metabolic therapeutics.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

The molecule consists of a benzoate core substituted at the para position with a benzyl group.[1] This geometry creates a linear, lipophilic scaffold essential for hydrophobic binding pockets in protein targets.[1]

| Property | Data | Relevance |

| IUPAC Name | Methyl 4-benzylbenzoate | Official nomenclature |

| CAS Number | 23450-30-8 | Registry identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 226.27 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~4.3 | High lipophilicity; excellent membrane permeability |

| Physical State | Low-melting solid or viscous oil | Handling & storage parameters |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Organic workup compatible |

| Key Functional Groups | Methyl Ester, Diarylmethane | Ester allows orthogonal protection; Methane bridge provides flexibility |

Synthesis & Manufacturing Strategies

The synthesis of Methyl 4-benzylbenzoate is approached differently depending on the scale (Laboratory vs. Industrial) and the starting material availability.[1]

Route A: Fischer Esterification (Laboratory Standard)

The most direct route involves the acid-catalyzed esterification of commercially available 4-benzylbenzoic acid.[2][1] This method is preferred for generating high-purity analytical standards or gram-scale intermediates.[2][1]

-

Reagents: 4-Benzylbenzoic acid, Methanol (excess), Sulfuric Acid (catalyst).[2]

-

Mechanism: Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by methanol.[1]

-

Thermodynamics: The reaction is an equilibrium process; using methanol as the solvent drives the reaction forward (Le Chatelier's principle).[1]

Route B: Friedel-Crafts Alkylation (Industrial Scaffold Entry)

For large-scale manufacturing where the diarylmethane skeleton must be constructed de novo, a Friedel-Crafts approach is utilized, followed by esterification.[2]

-

Alkylation: Methyl benzoate + Benzyl chloride (

catalyst).

Route C: Palladium-Catalyzed Coupling (Precision Synthesis)

Suzuki-Miyaura coupling offers a modular approach, useful when the aromatic rings require complex substitution patterns (e.g., fluorination for metabolic stability).[2]

-

Coupling: (4-(Methoxycarbonyl)phenyl)boronic acid + Benzyl bromide (

,

Experimental Protocol: Acid-Catalyzed Synthesis

Objective: Synthesis of Methyl 4-benzylbenzoate (10g scale) with >98% purity.

Materials

-

4-Benzylbenzoic acid (10.0 g, 47.1 mmol)[2]

-

Methanol (Anhydrous, 100 mL)

-

Sulfuric Acid (

, conc., 1.0 mL)[2] -

Sodium Bicarbonate (

, sat.[1] aq.) -

Ethyl Acetate (EtOAc)

Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-benzylbenzoic acid and methanol. Stir until suspended.

-

Activation: Add concentrated

dropwise. Caution: Exothermic.[2][1] -

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting acid (

) should disappear, replaced by the ester (

-

-

Workup:

-

Purification: If necessary, recrystallize from cold hexanes or purify via flash column chromatography.

Workflow Visualization

Figure 1: Step-by-step workflow for the acid-catalyzed esterification of 4-benzylbenzoic acid.

Application in Drug Development: The SGLT2 Link

The primary value of CID 597641 lies in its role as a precursor to the diarylmethyl pharmacophore found in Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin .[1]

Mechanistic Role

SGLT2 inhibitors prevent renal glucose reabsorption.[1][4] The inhibitor structure generally consists of a sugar moiety (glucose analog) linked to a lipophilic aglycone tail.[1]

-

The Aglycone Tail: The 4-benzylphenyl group (derived from CID 597641) binds to the hydrophobic outer vestibule of the SGLT2 protein.[1]

-

The Linker: The methylene bridge (

) provides the necessary rotational freedom for the distal phenyl ring to find its optimal binding conformation.[1]

Synthetic Utility

Researchers use Methyl 4-benzylbenzoate as a "switchable" intermediate:

-

Reduction: Converted to 4-benzylbenzyl alcohol using

. This alcohol is then halogenated and coupled to the sugar moiety.[1] -

Hydrolysis/Acylation: Converted back to the acid chloride for Friedel-Crafts acylation to attach additional rings or linkers.

Pathway Diagram

Figure 2: Retrosynthetic utility of CID 597641 in accessing the SGLT2 inhibitor scaffold.[2][1]

Analytical Characterization (QC)[1][12]

To ensure the integrity of the intermediate before use in complex coupling reactions, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[2][5][6][7]

-

NMR (400 MHz,

HPLC Method (Reverse Phase)

-

Column: C18 (150 x 4.6 mm, 5

m) -

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile[2]

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV at 254 nm.[1]

-

Retention: Expect late elution due to high lipophilicity (LogP ~4.3).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate.[1] Retrieved from [Link]

-

Menges, F. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.[8][9] ACS Omega.[1][8] Retrieved from [Link][2]

-

Organic Syntheses (Coll.[1] Vol. 1). Benzyl Benzoate (Analogous Esterification Protocols). Retrieved from [Link]

-

Grembecka, J. (2025). Synthetic Strategies toward SGLT2 Inhibitors.[1][10] ResearchGate.[1][8] Retrieved from [Link]

Sources

- 1. CID 19216411 | C26H30BrN5O3S | CID 19216411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Friedel-Crafts alkylation protocol for methyl 4-benzylbenzoate

Application Note: Precision Friedel-Crafts Alkylation Protocol for Methyl 4-benzylbenzoate

Part 1: Strategic Rationale & Mechanistic Design

The Deactivation Paradox

The synthesis of methyl 4-benzylbenzoate presents a classic regiochemical trap for the uninitiated. A naive retrosynthetic analysis might suggest the direct alkylation of methyl benzoate with benzyl chloride. This approach is fundamentally flawed for two reasons:

-

Electronic Deactivation: The carbomethoxy group (

) is a strong electron-withdrawing group (EWG), significantly deactivating the benzene ring toward electrophilic attack. This necessitates harsh conditions that degrade the ester. -

Meta-Directing Influence: Even if forced, the ester group directs incoming electrophiles to the meta position, yielding methyl 3-benzylbenzoate, not the desired para isomer.

The "Inverse Addition" Strategy

To secure the para regiochemistry and high yield, this protocol employs an Inverse Electrophilic Strategy . Instead of using the ester-bearing ring as the nucleophile, we utilize it as the electrophile carrier.

-

Nucleophile: Benzene (Solvent/Reactant).

-

Electrophile: Methyl 4-(chloromethyl)benzoate.[1]

-

Catalyst: Aluminum Chloride (

) or Iron(III) Chloride (

By anchoring the electrophilic carbon (the chloromethyl group) para to the ester on the starting material, the regiochemistry is pre-installed. The reaction becomes the alkylation of benzene (a moderately activated nucleophile) with a stabilized benzyl cation.

Part 2: Experimental Protocol

Materials & Equipment

-

Reagents:

-

Methyl 4-(chloromethyl)benzoate (Purity >98%)

-

Benzene (Anhydrous, ACS Reagent) - Note: Toluene can be used if methyl 4'-methyl-4-benzylbenzoate is the target, but for the specific title compound, benzene is required.

-

Aluminum Chloride (

), Anhydrous powder. -

Dichloromethane (DCM) for extraction.

-

HCl (1M) for quenching.

-

-

Apparatus:

-

3-Neck Round Bottom Flask (250 mL).

-

Reflux Condenser with Calcium Chloride drying tube (or

inlet). -

Pressure-equalizing addition funnel.

-

Magnetic stirrer and oil bath.

-

Step-by-Step Methodology

Step 1: Catalyst Suspension (0:00 - 0:30)

-

Flame-dry the glassware under a stream of nitrogen to remove adsorbed moisture.

-

Charge the flask with Benzene (50 mL, approx. 10 equivalents) . The excess benzene acts as both reactant and solvent to minimize polyalkylation.

-

Add Anhydrous

(1.5 equivalents, 20 mmol) to the benzene.-

Critical Insight: Although the reaction is catalytic, the ester group on the reagent can complex with the Lewis acid.[2] We use 1.5 equivalents to ensure sufficient free catalyst exists to drive the ionization of the benzyl chloride.

-

Step 2: Controlled Addition (0:30 - 1:30)

-

Dissolve Methyl 4-(chloromethyl)benzoate (1.0 equivalent, 13.5 mmol) in 10 mL of dry benzene.

-

Load this solution into the addition funnel.

-

Add the solution dropwise to the

/Benzene suspension at Room Temperature (25°C) over 45 minutes.-

Observation: Evolution of HCl gas (white fumes) indicates reaction initiation. Ensure proper venting through a scrubber.

-

Step 3: Reaction & Maturation (1:30 - 4:30)

-

Once addition is complete, heat the mixture to a gentle reflux (80°C) for 3 hours.

-

Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 9:1). The starting chloride (

) should disappear, replaced by the product (

Step 4: Quench & Workup

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly pour the mixture into a beaker containing 100g of crushed ice and 20 mL of 1M HCl. Caution: Exothermic hydrolysis of residual

. -

Transfer to a separatory funnel. Separate the organic layer.[1][3][4]

-

Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine organic layers and wash sequentially with:

-

Water (50 mL)

-

Sat.

(50 mL) – Removes traces of acid. -

Brine (50 mL)

-

-

Dry over Anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude oil typically solidifies upon standing.

-

Recrystallize from hot Methanol or Ethanol/Water (9:1) to obtain colorless crystals.

-

Target Yield: 85-92%.

-

Melting Point: 38-40°C.

Part 3: Data & Visualization

Quantitative Parameters

| Parameter | Value | Rationale |

| Stoichiometry (Benzene) | 10 Equiv | High dilution prevents formation of anthracene derivatives or poly-benzylated byproducts. |

| Catalyst Loading ( | 1.5 Equiv | Compensates for Lewis Acid sequestration by the ester carbonyl oxygen. |

| Temperature | 80°C (Reflux) | Ensures complete ionization of the deactivated benzyl chloride precursor. |

| Reaction Time | 3-4 Hours | Optimized to balance conversion vs. thermal degradation of the ester. |

Reaction Pathway Diagram (Graphviz)

Figure 1: Mechanistic workflow illustrating the "Inverse Addition" strategy. Note the explicit avoidance of direct methyl benzoate alkylation to ensure para-regioselectivity.

Part 4: Troubleshooting & Optimization

-

Low Yield / Unreacted Starting Material:

-

Cause: Catalyst deactivation by moisture or insufficient catalyst loading due to ester complexation.

-

Solution: Ensure

is fresh and yellow/green (not white/grey powder). Increase loading to 2.0 equivalents.

-

-

Ester Hydrolysis:

-

Cause: Quenching was too exothermic or the aqueous workup was too acidic/prolonged.

-

Solution: Quench strictly at 0°C. Do not reflux during the aqueous wash steps.

-

-

Polyalkylation (Formation of Dibenzylbenzene):

-

Cause: Insufficient benzene relative to the electrophile.

-

Solution: Maintain the 10:1 Benzene:Electrophile ratio. The product (methyl 4-benzylbenzoate) is less reactive than benzene towards a second alkylation because the benzoate ring is deactivated, but the "benzyl" ring of the product is activated. However, statistical dilution in benzene usually suppresses this.

-

References

-

Friedel-Crafts Alkylation Mechanisms

-

Olah, G. A.[5] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Source:

-

-

Synthesis of Benzyl Benzoate Derivatives (Analogous Protocols)

-

Deactivation Effects in Electrophilic Substitution

- "Electrophilic Aromatic Substitution: Synthesis of Methyl Benzoate Deriv

-

Source:

-

Preparation of Methyl 4-(chloromethyl)benzoate (Precursor Synthesis)

-

BenchChem Application Note for Methyl 4-(chloromethyl)benzoate.[1]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Regioselective Radical Bromination of Methyl 4-benzylbenzoate

Executive Summary & Scope

This application note details the protocol for the regioselective monobromination of Methyl 4-benzylbenzoate using N-bromosuccinimide (NBS). This transformation is a critical late-stage functionalization often used in the synthesis of antihistamines, antifungals, and diarylmethyl-based APIs.

Unlike simple toluyl substrates, Methyl 4-benzylbenzoate contains a benzhydryl (diarylmethane) methylene bridge. This structural motif presents a unique challenge: the resulting radical is highly stabilized, making the substrate exceptionally reactive. This increases the risk of gem-dibromination (over-reaction).

This guide prioritizes:

-

Green Chemistry: Replacing the toxic legacy solvent Carbon Tetrachloride (

) with -

Stoichiometric Control: Preventing polybromination through precise reagent ratios.

-

Process Safety: Managing the exothermicity and radical initiator handling.

Mechanistic Insight & Chemical Logic

The Wohl-Ziegler Pathway

The reaction proceeds via a free-radical chain mechanism.[1] The regioselectivity is dictated by the stability of the radical intermediate.

-

Site A (Ester Methyl):

. Homolysis generates a primary radical on a heteroatom-adjacent carbon. High energy; kinetically disfavored. -

Site B (Methylene Bridge):

. Homolysis generates a benzhydryl radical . This radical is resonance-stabilized by two aromatic rings, making it significantly more stable than a benzyl radical (e.g., from toluene).

Critical Consequence: The activation energy for hydrogen abstraction at the bridge is low. Once the monobromide is formed (

Reaction Mechanism Diagram

Figure 1: The Goldfinger mechanism for Wohl-Ziegler bromination.[1] NBS acts as a reservoir for

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[6] | Role | Critical Note |

| Methyl 4-benzylbenzoate | 226.27 | 1.00 | Substrate | Ensure dry; water kills the reaction. |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded). |

| AIBN | 164.21 | 0.05 | Initiator | Azobisisobutyronitrile. Store at 4°C. |

| 146.11 | 10 vol | Solvent | Green alternative to |

Step-by-Step Methodology

Step 1: Setup & Deoxygenation

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Methyl 4-benzylbenzoate (1.0 eq) and NBS (1.05 eq).

-

Add

(10 mL per gram of substrate). -

Crucial: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a radical scavenger and will inhibit initiation.

Step 2: Initiation & Reflux

-

Add AIBN (0.05 eq) in one portion.

-

Heat the reaction mixture to reflux (approx. 102°C for

). -

Visual Check: The dense NBS solid (bottom) will gradually disappear and be replaced by Succinimide (less dense), which floats to the surface.[4]

-

Monitor via TLC (Hexanes/EtOAc 9:1). The product is less polar than the starting material. Reaction typically completes in 2–4 hours .

Step 3: Workup

-

Cool the mixture to 0°C (ice bath) to precipitate maximum Succinimide.

-

Filtration: Filter off the solid Succinimide using a sintered glass funnel. Wash the cake with cold solvent.

-

Wash: Transfer filtrate to a separatory funnel. Wash with water (

) to remove traces of succinimide and HBr. -

Dry: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

Crude Profile: The crude is usually a viscous oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Heptane/Ethanol .

-

Chromatography: If oil, use Silica Gel. Gradient: 100% Hexanes

5% EtOAc/Hexanes.-

Note: Benzylic bromides can hydrolyze on acidic silica. Add 1%

to the eluent to neutralize the column.

-

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis of Methyl 4-[bromo(phenyl)methyl]benzoate.[7]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Oxygen poisoning or degraded AIBN. | Add 0.02 eq fresh AIBN and sparge with Argon again. |

| Product is Red/Brown | Free | Wash organic layer with 10% |

| Gem-Dibromide Formation | Excess NBS or too long reflux. | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM. |

| Hydrolysis (Alcohol formation) | Wet solvent or silica acidity. | Use anhydrous |

Safety & Handling (E-E-A-T)

-

NBS Instability: NBS can decompose violently if mixed with strong acids or reducing agents. Store in a cool, dry place.

-

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

-

Solvent Choice: While this protocol uses

(Flash point 47°C), if

References

-

Wohl-Ziegler Reaction Mechanism

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

-

-

Green Solvent Alternative (Trifluorotoluene)

-

Ogawa, S., et al. (2013). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Journal of the Chemical Society, Perkin Transactions 1. (Contextual citation for solvent switch). Link

-

- Benzhydryl Radical Stability: Walling, C. (1963). Free Radicals in Solution. John Wiley & Sons.

-

Synthesis of Methyl 4-(bromomethyl)benzoate (Analogous Protocol)

-

GuideChem Protocols. (2023). Synthesis route of Methyl 4-(bromomethyl)benzoate. Link

-

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Strategic Utilization of Methyl 4-benzylbenzoate as a Scaffold for Aldose Reductase Inhibitors

Application Note & Technical Guide

Executive Summary

This guide details the strategic application of Methyl 4-benzylbenzoate (CAS: 79686-88-3) as a high-value intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs).

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications such as neuropathy, retinopathy, and cataracts.[1] Effective ARIs typically require a specific pharmacophore: a hydrophobic domain (to occupy the enzyme's specificity pocket) linked to an acidic head group (to interact with the catalytic anion-binding site).[2]

Methyl 4-benzylbenzoate provides an optimal, chemically stable diphenylmethane scaffold —a proven hydrophobic anchor. This guide presents a validated workflow for:

-

Synthesis: High-purity generation of the scaffold via Palladium-catalyzed cross-coupling.

-

Derivatization: Conversion into active carboxylic acid pharmacophores.

-

Validation: A standardized in vitro spectrophotometric inhibition assay.

Scientific Background & Mechanism

2.1 The Polyol Pathway and Diabetic Complications

Under normoglycemic conditions, glucose is metabolized via glycolysis. However, during hyperglycemia, saturation of hexokinase shunts excess glucose into the Polyol Pathway . ALR2 reduces glucose to sorbitol, consuming NADPH.[1][2][3] Sorbitol accumulation induces osmotic stress, while NADPH depletion impairs antioxidant defenses (e.g., Glutathione regeneration), leading to tissue damage.

2.2 The ARI Pharmacophore

Structure-Activity Relationship (SAR) studies confirm that potent ARIs (e.g., Epalrestat, Zopolrestat) share a "Head-and-Tail" architecture:

-

The Tail (Hydrophobic Domain): A planar, aromatic system (e.g., benzyl, fluorene, or diphenylmethane) that binds the hydrophobic specificity pocket (Trp111, Phe122, Leu300).

-

The Head (Acidic Domain): A carboxylic acid or bioisostere (e.g., hydantoin, cyclic imide) that anchors to the catalytic residues (Tyr48, His110, Trp20).

Methyl 4-benzylbenzoate serves as the precursor to the "Tail" domain. Its ester group protects the "Head" during lipophilic modifications, allowing for the generation of diverse libraries before final hydrolysis to the active acid.

Visualization: Pathway & Workflow

Figure 1: The Polyol Pathway and ARI Intervention

This diagram illustrates the metabolic flux and the specific intervention point of Methyl 4-benzylbenzoate-derived inhibitors.

Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol by ALR2, the specific target for Methyl 4-benzylbenzoate derived inhibitors.[1][2][3]

Experimental Protocols

Protocol A: Scalable Synthesis of Methyl 4-benzylbenzoate

Rationale: Traditional Friedel-Crafts alkylation often yields regioisomeric mixtures. This protocol uses Suzuki-Miyaura Cross-Coupling to ensure regiospecificity and high purity, essential for pharmaceutical intermediates.

Reagents:

-

Benzylboronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobenzoate (10 mmol, 2.15 g) and Benzylboronic acid pinacol ester (12 mmol, 2.62 g) in degassed 1,4-Dioxane (40 mL).

-

Catalyst Addition: Add the base K₂CO₃ (30 mmol, 4.14 g) dissolved in water (10 mL). Purge the system with Nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly.

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with Ethyl Acetate.

-

Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane) to yield Methyl 4-benzylbenzoate as a colorless oil/white solid.

-

Target Yield: >85%[6]

-

Validation: ¹H NMR (CDCl₃): δ 7.95 (d, 2H), 7.30 (m, 5H), 7.15 (d, 2H), 4.05 (s, 2H), 3.90 (s, 3H).

-

Protocol B: Activation to 4-Benzylbenzoic Acid (The Active Scaffold)

Rationale: The ester must be hydrolyzed to the free acid to function as an ARI. This acid can be tested directly or used as a coupling partner for amide-based ARIs.

Procedure:

-

Dissolve Methyl 4-benzylbenzoate (5 mmol) in THF/MeOH (1:1, 20 mL).

-

Add LiOH (2M aqueous solution, 10 mL). Stir at 60°C for 4 hours.

-

Acidify to pH 2 with 1M HCl. The product, 4-benzylbenzoic acid , will precipitate.

-

Filter, wash with cold water, and dry. Recrystallize from Ethanol.

-

Melting Point: ~158°C.

-

Protocol C: In Vitro Aldose Reductase Inhibition Assay

Rationale: This spectrophotometric assay measures the rate of NADPH consumption.[1][3] A decrease in absorbance at 340 nm indicates enzyme activity. Effective inhibitors slow this decrease.

Materials:

-

Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.[3]

-

Substrate: DL-Glyceraldehyde (10 mM stock).

-

Cofactor: NADPH (0.1 mM final concentration).

-

Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

-

Reference Drug: Epalrestat or Sorbinil (Positive Control).

Assay Workflow:

-

Preparation: Prepare test compounds (4-benzylbenzoic acid derivatives) in DMSO. Final DMSO concentration in assay must be <1%.[3]

-

Blanking: Set up a "Blank" cuvette containing Buffer + NADPH + Enzyme (No substrate) to correct for non-specific oxidation.

-

Reaction Mix:

-

Buffer: 800 µL

-

Enzyme Solution: 50 µL

-

Inhibitor (Test Compound): 10 µL (Various concentrations: 0.1 µM – 100 µM)

-

Incubate for 5 minutes at 30°C.

-

-

Initiation: Add NADPH (50 µL) and DL-Glyceraldehyde (90 µL) to start the reaction.

-

Measurement: Monitor Absorbance at 340 nm for 5 minutes using a kinetic spectrophotometer.

-

Calculation:

Data Analysis & Interpretation

5.1 Expected Results Table

When evaluating derivatives of Methyl 4-benzylbenzoate (hydrolyzed), structure-activity relationships (SAR) typically follow these trends:

| Compound ID | Structure Description | IC₅₀ (µM) | Potency Interpretation |

| Ref-1 | Epalrestat (Standard) | 0.01 - 0.05 | High (Clinical Benchmark) |

| MBB-Acid | 4-benzylbenzoic acid | 15.0 - 25.0 | Moderate (Base Scaffold) |

| MBB-F | 4-(4-fluorobenzyl)benzoic acid | 5.0 - 8.0 | Improved (Halogen bond) |

| MBB-Amide | N-glycine-4-benzylbenzamide | 1.5 - 3.0 | High (Extended Head Group) |

5.2 SAR Logic

-

Base Scaffold: The 4-benzylbenzoic acid alone shows moderate activity. It fits the pocket but lacks additional hydrogen bonding interactions.

-

Optimization: Converting the acid to an amide (e.g., coupling with glycine or thiazolidinedione) significantly improves potency by extending the "Head" group into the catalytic anion-binding site (Tyr48).

Synthetic Workflow Diagram

This diagram outlines the transformation from raw materials to the final bioactive ARI, highlighting the critical intermediate role of Methyl 4-benzylbenzoate.

Caption: Synthetic workflow utilizing Methyl 4-benzylbenzoate as the divergent point for ARI library generation.

References

-

Gacche, R. N., & Dhole, N. A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected flavonoids: In vitro and ex vivo analysis. Bio-protocol.

-

BenchChem. (2025).[1][3] In Vitro Enzyme Assay Protocol for Aldose Reductase.

-

Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol (ab283360).

-

Da Settimo, F., et al. (2005). Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors. Journal of Medicinal Chemistry.

-

Said, G., et al. (2024).[7] Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors. Bioorganic Chemistry.

-

Thieme Connect. (2024).[8] Synthesis of Di- and Triarylmethanes through Palladium-Catalyzed Reductive Coupling. Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors: An unexpected discovery of a new glucose-lowering agent (AK-4) acting as a mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Methyl 4-benzylbenzoate to 4-benzylbenzoic Acid: An Application Note and Protocol

This technical guide provides a comprehensive, in-depth protocol for the hydrolysis of methyl 4-benzylbenzoate to its corresponding carboxylic acid, 4-benzylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the creation of advanced intermediates for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and field-proven insights to ensure a successful and reproducible outcome.

Introduction: The Significance of 4-benzylbenzoic Acid

4-benzylbenzoic acid is a valuable building block in medicinal chemistry and materials science due to its rigid, aromatic structure and the presence of a reactive carboxylic acid handle. Its derivatives have been explored for a variety of applications, and its synthesis from the readily available methyl ester is a common and critical step in many research and development programs. The hydrolysis of the methyl ester is a classic yet crucial transformation that requires careful execution to achieve high yields and purity.

The Chemistry: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid via hydrolysis can be catalyzed by either acid or base. For preparative-scale synthesis, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method.[1] This preference stems from the fact that the reaction is effectively irreversible under basic conditions.

The mechanism proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion (from a base like potassium hydroxide or sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either the methoxide formed or excess hydroxide) to yield the carboxylate salt.[2] This final acid-base step is what renders the reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[2] An acidic workup is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4-benzylbenzoate

This protocol is designed for the efficient and high-yielding conversion of methyl 4-benzylbenzoate to 4-benzylbenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Methyl 4-benzylbenzoate | ≥98% | Sigma-Aldrich | Starting material |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base for hydrolysis |

| Methanol (MeOH) | ACS Reagent, ≥99.8% | VWR | Co-solvent for solubility |

| Deionized Water | High Purity | In-house | Solvent |